Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243516-30-3
VCID: VC5816777
InChI: InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-7(3-5-9)6-10-9;/h7,10H,2-6H2,1H3;1H
SMILES: COC(=O)C12CCC(CC1)CN2.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride

CAS No.: 2243516-30-3

Cat. No.: VC5816777

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68

* For research use only. Not for human or veterinary use.

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride - 2243516-30-3

Specification

CAS No. 2243516-30-3
Molecular Formula C9H16ClNO2
Molecular Weight 205.68
IUPAC Name methyl 2-azabicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-7(3-5-9)6-10-9;/h7,10H,2-6H2,1H3;1H
Standard InChI Key LHHQTUUWJAIWKJ-UHFFFAOYSA-N
SMILES COC(=O)C12CCC(CC1)CN2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.2]octane scaffold, a rigid structure comprising three fused six-membered rings. The nitrogen atom is positioned at the 2-position of the bicyclic system, while a methyl ester group occupies the 1-position. Protonation of the nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility.

Key structural attributes:

  • IUPAC Name: Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride

  • SMILES: COC(=O)C12CCC(CC1)CN2.Cl

  • InChIKey: LHHQTUUWJAIWKJ-UHFFFAOYSA-N

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application:

PropertyValueSource
Molecular Weight205.68 g/mol
DensityNot reported
Boiling PointNot reported
SolubilityLimited data; likely polar solvents

The absence of extensive experimental data on melting/boiling points underscores the need for further characterization. Comparative analysis with analogous compounds, such as methyl bicyclo[2.2.2]octane-1-carboxylate (density: 1.060 g/cm³, boiling point: 75–76°C at 3 Torr), suggests that the nitrogen incorporation alters polarity and reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Bicyclic Framework Formation: Cyclization of a precursor amine and alkene via a [2+2+2] cycloaddition or related mechanism.

  • Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A representative pathway:

Precursor amineCyclization2-Azabicyclo[2.2.2]octaneEsterificationMethyl esterHClHydrochloride salt\text{Precursor amine} \xrightarrow{\text{Cyclization}} \text{2-Azabicyclo[2.2.2]octane} \xrightarrow{\text{Esterification}} \text{Methyl ester} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial Manufacturing

Large-scale production optimizes reaction conditions (e.g., temperature, catalysts) and employs continuous flow reactors for efficiency. Automation ensures consistent purity (>95%), though specific yield data remain proprietary.

Biological and Pharmacological Applications

Medicinal Chemistry

The compound’s rigid structure mimics natural alkaloids, enabling interactions with biological targets:

  • Enzyme Inhibition: The bicyclic system fits into active sites of proteases and kinases, making it a candidate for anticancer and antiviral agents.

  • Neuropharmacology: Structural similarity to quinuclidine derivatives suggests potential in modulating neurotransmitter receptors (e.g., acetylcholine receptors) .

Drug Development

As a building block, it facilitates the synthesis of derivatives with enhanced bioavailability. For example, ester hydrolysis yields carboxylic acid analogs, which can be conjugated to prodrugs.

Current Research and Future Directions

Ongoing Studies

  • Structure-Activity Relationships (SAR): Modifying the ester group to improve target affinity.

  • Polymer Chemistry: Incorporating the bicyclic moiety into stimuli-responsive materials.

Challenges and Opportunities

  • Synthetic Complexity: Streamlining cyclization steps to reduce costs.

  • Biological Screening: Expanding assays to identify novel therapeutic applications.

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